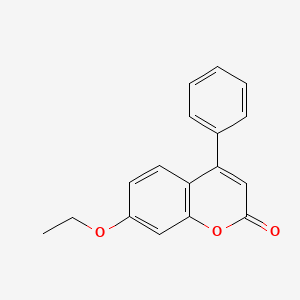

7-ethoxy-4-phenyl-2H-chromen-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-ethoxy-4-phenylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3/c1-2-19-13-8-9-14-15(12-6-4-3-5-7-12)11-17(18)20-16(14)10-13/h3-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWBXCAUFJPXZFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational Chemistry and Theoretical Studies on 7 Ethoxy 4 Phenyl 2h Chromen 2 One and Analogues

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of coumarin (B35378) derivatives. These methods provide detailed information on molecular geometry, charge distribution, and frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Theoretical studies on various coumarin derivatives have successfully employed DFT to correlate electronic properties with observed activities. For instance, investigations into the antifungal activity of coumarin derivatives revealed that the LUMO density, calculated via DFT, could confirm hypotheses derived from structure-activity relationships (SAR). mdpi.comnih.gov Specifically, the presence of electron-withdrawing groups was found to favor antifungal activity, a finding supported by the calculated electronic properties. mdpi.comnih.gov Similarly, for coumarin-benzohydrazide derivatives, the B3LYP-D3BJ model was identified as the most suitable DFT functional for accurately describing their structural parameters, which is crucial for further computational analysis. tandfonline.com

The energy of HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capacity. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity, which can be a desirable trait for pharmacologically active compounds. In the context of 7-ethoxy-4-phenyl-2H-chromen-2-one, the electron-donating nature of the ethoxy group at the C7-position and the extensive conjugation provided by the phenyl group at the C4-position significantly influence the electronic distribution and FMO energies of the coumarin core.

Semi-empirical methods, such as the Austin Model 1 (AM1), have also been used to calculate atomic electronic charges, which can then be correlated with fragmentation patterns observed in mass spectrometry, providing a bridge between theoretical electronic structure and experimental data. sciepub.com

Table 1: Representative Quantum Chemical Parameters Calculated for Coumarin Analogues

| Parameter | Method | Typical Finding/Interpretation | Reference(s) |

| HOMO Energy | DFT | Indicates electron-donating capacity; relates to antioxidant potential. | tandfonline.com |

| LUMO Energy | DFT | Indicates electron-accepting capacity; relates to reactivity and antifungal activity. | mdpi.comnih.gov |

| HOMO-LUMO Gap (ΔE) | DFT | A smaller gap suggests higher chemical reactivity and lower kinetic stability. | tandfonline.com |

| Electrostatic Potential (ESP) | DFT | Predicts sites for nucleophilic and electrophilic attacks, guiding understanding of intermolecular interactions. | tandfonline.com |

| Atomic Charges | AM1, DFT | Explains fragmentation in mass spectra and helps rationalize ligand-receptor interactions. | sciepub.com |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. beilstein-journals.org This method is extensively used to screen virtual libraries of compounds and to understand the structural basis of ligand-target interactions, guiding the design of new therapeutic agents.

Numerous docking studies have been performed on coumarin analogues, including 4-phenyl and 7-substituted derivatives, to explore their potential as inhibitors of various biological targets. These studies are crucial for rationalizing the observed biological activities and for predicting the potential of new compounds like this compound.

For example, a series of new 4-phenylcoumarin (B95950) derivatives were investigated as tubulin polymerization inhibitors. nih.gov Docking studies revealed that the most active compounds fit into the colchicine (B1669291) binding site of tubulin, and molecular dynamics simulations confirmed the stability of the ligand-protein complex. nih.gov In another study, 4-phenyl-4H-chromene analogues were docked into the active sites of anticancer and anti-inflammatory targets, including tubulin and the TNF-α receptor, with the analogues showing higher docking scores than the unsubstituted lead compound. globalresearchonline.net

The 7-position of the coumarin ring is also a key site for modification and interaction. Docking studies of 7-oxycoumarin derivatives as potential antioxidant agents and 7-hydroxycoumarin derivatives as carbonic anhydrase inhibitors have shown how substituents at this position can form critical interactions within the target's active site. researchgate.netmdpi.com For this compound, the ethoxy group at C7 could potentially engage in hydrogen bonding or hydrophobic interactions, while the 4-phenyl group could form π-π stacking or hydrophobic interactions with aromatic residues in a binding pocket. Studies on tricyclic coumarin derivatives targeting MTHFD2 have highlighted the importance of the coumarin carbonyl in forming hydrogen bonds and the ring system in establishing π–π stacking with key residues like Tyr84. nih.govacs.org

Table 2: Examples of Molecular Docking Studies on 4-Phenyl and 7-Substituted Coumarin Analogues

| Coumarin Analogue Class | Protein Target | Key Findings | Reference(s) |

| 4-Phenylcoumarin derivatives | Tubulin | Binds to the colchicine site; thiazolidinone and acetamide (B32628) moieties are crucial for activity. | nih.gov |

| 2-Phenyl-4H-chromen-4-one derivatives | Cyclooxygenase-2 (COX-2) | The p-MeSO2 substituent on the C-2 phenyl ring fits into the COX-2 secondary pocket; the coumarin carbonyl interacts with Ser530. | researchgate.netnih.gov |

| 4-Phenyl-4H-chromene analogues | Anticancer/Anti-inflammatory targets (e.g., Tubulin, TNF-α) | Analogues showed higher docking scores and better binding than the unsubstituted parent chromene. | globalresearchonline.net |

| 7-Oxycoumarin derivatives | Peroxiredoxins (antioxidant enzymes) | Free binding energy was estimated to predict antioxidant effect. | researchgate.net |

| 7-Hydroxycoumarin derivatives | Carbonic Anhydrase (hCA) IX & XII | The 4-methyl group occupies a hydrophobic pocket; the 7-hydroxy group is a key interaction point. | mdpi.com |

| Tricyclic Coumarin derivatives | MTHFD2 (anticancer target) | Coumarin carbonyl forms H-bonds with Lys88 and Gln132; the tricyclic system forms π–π stacking with Tyr84. | nih.govacs.org |

Structure-Activity Relationship (SAR) Prediction through In Silico Methods

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. researchgate.net In silico methods, especially Quantitative Structure-Activity Relationship (QSAR) modeling, are pivotal in this process. vcu.edu QSAR models are mathematical equations that relate variations in the biological activity of a series of compounds to changes in their physicochemical properties, which are encoded by molecular descriptors. nih.gov

For coumarin derivatives, QSAR studies have been successfully applied to predict various activities, including antioxidant, anticancer, and antifungal effects. nih.govnih.govbenthamdirect.com These models are developed by calculating a wide range of molecular descriptors (e.g., topological, electronic, constitutional) for a set of compounds with known activities. Statistical methods like multiple linear regression (MLR) are then used to build a model that can predict the activity of new, untested compounds. nih.govnih.gov

Key findings from SAR and QSAR studies on coumarin analogues provide insights into the likely role of the substituents in this compound:

The 4-Phenyl Group : The presence of a phenyl ring at the C4-position is a common feature in many biologically active coumarins. nih.govnih.govchimicatechnoacta.ru It contributes to the lipophilicity of the molecule and can engage in crucial hydrophobic and π-π stacking interactions within receptor binding sites. nih.gov The substitution pattern on this phenyl ring can further modulate activity.

The 7-Ethoxy Group : Substitutions at the C7-position of the coumarin ring are known to significantly influence biological activity. biointerfaceresearch.com An ethoxy group, being a hydrogen bond acceptor and contributing to lipophilicity, can impact membrane permeability and binding affinity. SAR studies on antifungal coumarins have shown that O-substitutions are essential for activity, with short aliphatic chains often being favorable. mdpi.comnih.gov In studies of coumarins as CNS agents, the 7-ethoxy moiety was part of the core structure for further derivatization. nih.govresearchgate.net

Combined Effects : QSAR models often reveal that a combination of descriptors is necessary to explain the activity. For instance, a model for antioxidant activity in coumarins showed that molecular complexity, H-bond donor character, and lipophilicity were important parameters. nih.gov For antifungal activity, atomic properties like polarizability and van der Waals volume were highlighted as key descriptors. benthamdirect.com

These in silico SAR approaches allow for the rapid evaluation of virtual compounds, prioritizing synthetic efforts toward molecules with the highest predicted potency and desired properties. nih.govnih.gov

Theoretical Investigations of Spectroscopic Properties

Computational methods are also employed to predict and interpret the spectroscopic properties of molecules, including their infrared (IR), nuclear magnetic resonance (NMR), and UV-visible spectra. Comparing theoretical spectra with experimental data serves as a powerful method for structural confirmation and for understanding how structural and electronic features translate into spectroscopic signatures. tandfonline.comtandfonline.com

DFT calculations are commonly used to predict vibrational frequencies (IR spectra) and NMR chemical shifts. tandfonline.com Studies on coumarin derivatives have shown a high degree of consistency between experimental spectra and theoretical values, which substantiates the assignment of complexation modes and structural features. tandfonline.comnih.govresearchgate.net For example, in a study of a newly synthesized coumarin derivative, calculated IR, 1H, and 13C NMR chemical shifts showed a good correlation with experimental values, supporting the proposed structure. tandfonline.com

Theoretical investigations can also highlight specific spectral changes upon molecular interaction or reaction. A joint theoretical-experimental study on coumarin-based fluoroionophores demonstrated that complexation with cations induces geometric modifications that alter the spectroscopic signatures. nih.gov For instance, the IR bands associated with the lactone C=O vibration were observed to downshift upon complexation, a finding that was accurately predicted by the calculations. nih.govresearchgate.net Similarly, NMR spectra show distinct changes upon complexation, with specific carbon atoms becoming shielded or deshielded, which can be rationalized through theoretical analysis. nih.gov

Furthermore, time-dependent DFT (TD-DFT) can be used to predict electronic transitions, providing insights into UV-visible absorption and fluorescence properties, which are characteristic of many coumarin compounds. dntb.gov.ua

Table 3: Correlation of Experimental and Theoretical Spectroscopic Data for a Coumarin Derivative (Based on data for 3-Acetyl-2-oxo-2H-chromene-6-carbohydrazide)

| Spectrum | Experimental Value | Theoretical (DFT) Value | Interpretation | Reference |

| IR (C=O, lactone) | 1735 cm⁻¹ | 1744 cm⁻¹ | Good correlation confirms the lactone carbonyl group. | tandfonline.com |

| ¹H NMR (H5) | 8.45 ppm | 8.35 ppm | High correlation supports structural assignment. | tandfonline.com |

| ¹³C NMR (C2, C=O) | 159.5 ppm | 159.9 ppm | High correlation supports structural assignment. | tandfonline.com |

Exploration of Biological Activities and Molecular Mechanisms of 7 Ethoxy 4 Phenyl 2h Chromen 2 One and Analogues

Anticancer Research

The 4-phenyl-2H-chromen-2-one scaffold has been a focal point of extensive research due to its prominent role in the development of potential anticancer agents. Analogues of this structure have demonstrated a range of activities, from inhibiting cell growth to inducing programmed cell death in various cancer models.

Mechanisms of Cell Proliferation Inhibition and Apoptosis Induction

The antiproliferative activity of 7-ethoxy-4-phenyl-2H-chromen-2-one analogues is a cornerstone of their potential therapeutic value. These compounds have been shown to effectively inhibit the growth of various human cancer cell lines. The mechanism often involves the induction of apoptosis, or programmed cell death, a critical process for eliminating malignant cells.

Research into a series of novel 7-hydroxy-4-phenylchromen-2-one derivatives linked to 1,2,4-triazole (B32235) moieties has highlighted their potent cytotoxic effects. One particular analogue, 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one, demonstrated significant activity against the AGS human gastric adenocarcinoma cell line with a half-maximal inhibitory concentration (IC50) of 2.63 µM. nih.gov Further investigation through flow cytometry confirmed that this compound exerts its antiproliferative effects by inducing apoptosis. nih.gov

Another study on bis(4-hydroxy-2H-chromen-2-one) coumarin (B35378) (4HC) found that it significantly decreased the proliferation of MCF-7 human breast cancer cells at a concentration of 50 μM, while showing no effect on non-cancerous MCF-10a mammary cells. nih.gov The induction of mortality in MCF-7 cells by 4HC was linked to the up-regulation of the pro-apoptotic protein Bax and the down-regulation of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a classic indicator of the intrinsic apoptosis pathway, leading to an increase in caspase-3 gene expression, a key executioner enzyme in apoptosis. nih.gov Similarly, seleno-coumarin compounds have been noted for their ability to induce apoptosis in tumor cells. nih.gov

| Compound | Cancer Cell Line | Activity (IC50) |

|---|---|---|

| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one | AGS (Gastric Adenocarcinoma) | 2.63 ± 0.17 µM |

| bis(4-hydroxy-2H-chromen-2-one) coumarin (4HC) | MCF-7 (Breast Cancer) | Effective at 50 µM |

Cell Cycle Arrest Pathways

In addition to inducing apoptosis, 4-phenyl-2H-chromen-2-one analogues can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. The cell cycle is a tightly regulated process with checkpoints that ensure genomic integrity. Many anticancer drugs function by causing cell cycle arrest at specific phases.

Flow cytometry analyses have revealed that coumarin derivatives frequently induce cell cycle arrest in the G2/M phase. For instance, the potent analogue 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one was shown to arrest cells in the G2/M phase of the cell cycle. nih.gov This effect is also observed with other related compounds. The derivative bis(4-hydroxy-2H-chromen-2-one) coumarin (4HC) increased the percentage of MCF-7 breast cancer cells in the G2/M phase. nih.gov Similarly, 7-isopentenyloxycoumarin was found to induce cell cycle arrest at the G2/M stage in 5637 bladder cancer cells. mdpi.com

This G2/M arrest is often mediated by the modulation of key regulatory proteins. For example, inhibition of histone deacetylases (HDACs) by certain compounds can lead to an increase in the expression of the p21WAF1 protein, a potent cyclin-dependent kinase (CDK) inhibitor. mdpi.com The p21 protein can bind to and inactivate CDK-cyclin complexes, such as CDK1/cyclin B, which are essential for the G2/M transition, thus leading to cell cycle arrest. nih.govnih.gov

Targeting of Key Oncogenic Signaling Pathways (e.g., PI3K/Akt/mTOR)

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell survival, growth, and proliferation. In many cancers, this pathway is constitutively activated, making it a prime target for therapeutic intervention. nih.govmdpi.com Inhibition of this pathway can suppress tumor growth and overcome resistance to other cancer therapies. nih.govmdpi.com

While direct studies on this compound are limited, research on structurally related compounds suggests that the coumarin scaffold is a viable backbone for developing inhibitors of this pathway. For example, genistein, an isoflavonoid (B1168493) with structural similarities to the 4-phenylcoumarin (B95950) core, has been shown to induce apoptosis and G2/M cell cycle arrest in human bladder cancer cells by inhibiting the PI3K/Akt signaling pathway. researchgate.net Furthermore, computational molecular docking studies have predicted that a 4-phenylcoumarin derivative, 4-(Phenylselanyl)-2H-chromen-2-one (4-PSCO), has a high binding affinity for phosphoinositide 3-kinase (PI3K), a key component of the pathway. nih.gov This suggests that compounds based on the 4-phenyl-2H-chromen-2-one structure could potentially function by directly or indirectly modulating the PI3K/Akt/mTOR cascade. nih.govresearchgate.net

Enzyme Inhibition in Cancer Biology (e.g., Carbonic Anhydrase, Histone Deacetylase)

The anticancer effects of this compound analogues are also attributed to their ability to inhibit specific enzymes that play a critical role in cancer progression.

Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases, particularly the tumor-associated isoforms CA IX and XII, are significantly overexpressed in various cancers. researchgate.netresearchgate.net These enzymes help cancer cells survive in the acidic and hypoxic tumor microenvironment by regulating pH. researchgate.net Their inhibition is a validated strategy for cancer treatment. researchgate.net A number of 2H-chromen-2-one derivatives have been identified as potent and selective inhibitors of these tumor-associated CAs. For example, one derivative with a 4′-methoxyphenyl-7-oxoethoxy moiety at position 7 of the chromene ring was a remarkable inhibitor of both human CA IX and XII, with inhibition constants (Ki) in the sub-micromolar range. researchgate.net

| Compound Class | Enzyme Target | Activity (Ki) |

|---|---|---|

| 2H-chromene derivative (EMAC10163b) | Human Carbonic Anhydrase IX (hCA IX) | 0.53 µM |

| 2H-chromene derivative (EMAC10163b) | Human Carbonic Anhydrase XII (hCA XII) | 0.47 µM |

Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. mdpi.com In cancer, HDACs are often dysregulated. HDAC inhibitors can reverse this effect, leading to the re-expression of tumor suppressor genes, such as the cell cycle inhibitor p21WAF1, ultimately causing cell cycle arrest and apoptosis. mdpi.commdpi.com While specific studies on this compound as an HDAC inhibitor are not prominent, the coumarin scaffold is present in various known enzyme inhibitors, indicating its suitability for designing such molecules.

Aromatase Inhibition: Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a primary treatment for hormone-dependent breast cancer. The derivative bis(4-hydroxy-2H-chromen-2-one) coumarin (4HC) has been shown to have inhibitory effects on aromatase gene expression in MCF-7 breast cancer cells, which contributes to its pro-apoptotic activity. nih.gov

Antimicrobial Research

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. nih.govnih.gov Coumarin derivatives, including the 4-phenylcoumarin family, have been investigated for their potential to combat pathogenic microbes.

Antibacterial Action and Mechanisms

Analogues of this compound have demonstrated notable antibacterial properties. Research on a series of 4-phenyl hydroxycoumarins revealed that their activity is generally more pronounced against Gram-positive bacteria compared to Gram-negative bacteria. researchgate.net For instance, 5,7-dihydroxy-4-phenyl coumarin showed significant activity, while 7-hydroxy-4-phenyl coumarin was the least active in the tested series. researchgate.net This suggests that the substitution pattern on the coumarin ring is critical for antibacterial potency. nih.govresearchgate.net

The mechanisms underlying the antibacterial effects of coumarins and related flavonoids are multifaceted. They are known to inhibit essential bacterial enzymes, such as DNA gyrase, which is necessary for DNA replication. nih.govnih.gov Molecular docking studies have supported this, suggesting that 4-phenyl hydroxycoumarins can bind to the DNA gyrase B subunit of Escherichia coli and the tyrosyl-tRNA synthetase of Staphylococcus aureus, thereby inhibiting protein and nucleic acid synthesis. researchgate.net Other proposed mechanisms include the disruption of cytoplasmic membrane function and the inhibition of energy metabolism. nih.gov Furthermore, some coumarin derivatives have been found to inhibit biofilm formation, a key virulence factor in many pathogenic bacteria like S. aureus. nih.gov

| Compound | Bacterial Strain | Activity (MIC) |

|---|---|---|

| 5,7-dihydroxy-4-phenyl coumarin | Gram-positive bacteria | 0.01–2.50 mg/mL |

| Gram-negative bacteria | 0.16–10.00 mg/mL | |

| 7-hydroxy-4-phenyl coumarin | Gram-positive bacteria | 0.01–2.50 mg/mL |

| Gram-negative bacteria | 0.16–10.00 mg/mL |

Antifungal Efficacy and Molecular Basis

Coumarin derivatives have demonstrated notable antifungal properties. nih.gov While specific studies on the antifungal efficacy of this compound are limited, research on analogous structures provides valuable insights. For instance, the introduction of a triazole moiety to a coumarin structure has been shown to enhance antifungal activity. The molecular structure of these compounds, particularly the chromene-phenyl scaffold, appears to be crucial for their biological action. rsc.org

The antifungal activity of coumarin derivatives is often attributed to their interaction with fungal cell components. The lipophilicity of the coumarin nucleus allows it to interfere with the fungal cell membrane, leading to a disruption of cellular processes. The specific substitutions on the coumarin ring can modulate this activity. For example, the presence of a 7-alkoxy group, such as the ethoxy group in the target compound, can influence the molecule's lipophilicity and, consequently, its ability to penetrate fungal cell membranes.

Interaction with Microbial Molecular Targets (e.g., DNA Gyrase)

A key molecular target for the antimicrobial action of many coumarins is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. nih.gov Coumarin-based antibiotics are known to bind to the B subunit of DNA gyrase, thereby inhibiting its ATPase activity and preventing DNA supercoiling. nih.gov While direct evidence for the interaction of this compound with DNA gyrase is not extensively documented, the general mechanism of action for coumarin antibiotics suggests this as a plausible target. The 4-phenyl substitution may influence the binding affinity of the molecule to the enzyme's active site.

Table 1: Antifungal Activity of Selected Coumarin Derivatives

| Compound/Derivative | Fungal Strain | Activity/Observation |

| 7-hydroxy-4-phenylchromen-2-one linked to 1,2,4-triazoles | Various human cancer cell lines (used to assess general cytotoxicity) | Some analogues showed better cytotoxic activity than the parent 7-hydroxy-4-phenylchromen-2-one. nih.gov |

| N-Aryl iminochromenes | - | In vitro COX-1/2 inhibitory assays showed anti-inflammatory activity. rsc.org |

Anti-Inflammatory Research

Cyclooxygenase (COX) Enzyme Inhibition

The anti-inflammatory properties of coumarins are often linked to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation. rsc.org Both COX-1 and COX-2 are targets for anti-inflammatory drugs. Research on N-aryl iminochromenes has demonstrated their potential as COX-1/2 inhibitors. rsc.org The chromene-phenyl scaffold of these compounds plays a significant role in their interaction with the active sites of COX enzymes, often through π–π stacking interactions. rsc.org

Derivatives of 2-phenyl-4H-chromen-4-one have been designed as selective COX-2 inhibitors. nih.gov The presence of a phenyl group at the C-4 position is a feature shared with this compound, suggesting a potential for similar inhibitory activity. The nature and position of substituents on the coumarin and phenyl rings can significantly influence the selectivity and potency of COX inhibition. nih.gov

Modulation of Inflammatory Mediators

Beyond direct enzyme inhibition, coumarins can exert anti-inflammatory effects by modulating the production and activity of various inflammatory mediators. nih.gov Studies on 2-phenyl-4H-chromen-4-one derivatives have shown that they can downregulate the expression of pro-inflammatory cytokines such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.gov This modulation often occurs through the inhibition of signaling pathways like the TLR4/MAPK pathway. nih.gov While direct studies on this compound are lacking, its structural similarity to these active compounds suggests it may also possess the ability to modulate inflammatory mediators.

Table 2: COX Inhibitory Activity of Selected Coumarin Derivatives

| Compound/Derivative | Enzyme | IC50/Inhibition |

| 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one | COX-2 | IC50 = 0.07 μM nih.gov |

| Coumarin based pyrazolines (e.g., compound 7a) | COX-2 | Significant in vitro anti-inflammatory activity rsc.org |

Antioxidant Research

Free Radical Scavenging Capabilities

Many coumarin derivatives are recognized for their antioxidant properties, primarily their ability to scavenge free radicals. nih.gov This activity is often associated with the presence of hydroxyl groups on the coumarin ring, as seen in poly-hydroxy or phenolic coumarins. nih.gov These groups can donate a hydrogen atom to neutralize free radicals, thus interrupting oxidative chain reactions.

Table 3: Antioxidant Activity of Selected Coumarin Derivatives

| Compound/Derivative | Assay | Activity/Observation |

| 4-hydroxy-6-methoxy-2H-chromen-2-one | DPPH radical scavenging | IC50 = 0.05 mM scholaris.ca |

| Various 2H-chromen-2-one derivatives | Superoxide radical anion (O•–2) scavenging | Moderate antiradical activity observed researchgate.net |

Mitigation of Oxidative Stress Pathways

The role of this compound and its analogues in mitigating oxidative stress is an area of significant research interest. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases. Coumarin derivatives, particularly those with phenolic hydroxyl groups, are known to possess antioxidant properties.

The antioxidant activity of 4-phenylcoumarins is influenced by the number and position of hydroxyl groups on the coumarin ring. nih.gov Studies on hydroxy-4-phenylcoumarins have demonstrated their capacity to scavenge free radicals through mechanisms such as Hydrogen Atom Transfer (HAT) and Single-Electron Transfer followed by Proton Transfer (SPLET). nih.govmdpi.com In non-polar environments, the HAT mechanism is often favored, while the SPLET mechanism is more probable in polar solvents. mdpi.comnih.gov For instance, research has confirmed the significant antioxidant activity of 7,8-dihydroxy-4-phenyl coumarin and the moderate activity of 5,7-dihydroxy-4-phenyl coumarin. nih.gov The presence of a catechol-like moiety (adjacent hydroxyl groups) often enhances the antioxidant capacity. nih.gov

The general mechanisms by which these compounds exert their antioxidant effects include:

Direct Radical Scavenging: They can donate a hydrogen atom or an electron to neutralize free radicals, thus terminating the damaging chain reactions. The stability of the resulting phenoxyl radical is a key determinant of the antioxidant efficiency.

Metal Ion Chelation: Some coumarin derivatives can chelate transition metal ions like iron (Fe²⁺) and copper (Cu²⁺), which are known to catalyze the formation of ROS through the Fenton and Haber-Weiss reactions. However, some studies have indicated that the Fe²⁺-chelating activity of certain 2H-chromen-2-one derivatives is not pronounced.

Modulation of Antioxidant Enzymes: There is evidence that some coumarins can upregulate the expression and activity of endogenous antioxidant enzymes, such as those involved in the Nrf2/ARE pathway, providing indirect antioxidant effects. mdpi.com

Table 1: Antioxidant Mechanisms of Coumarin Analogues

| Mechanism | Description | Relevant Analogues |

|---|---|---|

| Hydrogen Atom Transfer (HAT) | Direct donation of a hydrogen atom to a free radical. | Hydroxy-4-phenylcoumarins nih.gov |

| Single-Electron Transfer followed by Proton Transfer (SPLET) | An electron is first transferred to the radical, followed by a proton. | Hydroxy-4-phenylcoumarins nih.gov |

| Metal Ion Chelation | Binding to transition metal ions to prevent them from catalyzing ROS formation. | Various coumarin derivatives |

| Nrf2/ARE Pathway Activation | Upregulation of endogenous antioxidant defense genes. | Chromone-containing MTDLs mdpi.com |

Anticoagulant Research (Focus on Molecular Mechanism)

Vitamin K Antagonism Pathways

The anticoagulant activity of coumarin derivatives is one of their most well-established therapeutic applications. The primary mechanism of action for many anticoagulant coumarins is the inhibition of the vitamin K epoxide reductase (VKOR) enzyme complex in the liver. mabjournal.com This enzyme is crucial for the vitamin K cycle, a metabolic pathway that converts vitamin K from its epoxide form back to its active, reduced form.

The reduced form of vitamin K is an essential cofactor for the gamma-glutamyl carboxylase enzyme. This enzyme catalyzes the post-translational carboxylation of glutamate (B1630785) residues to gamma-carboxyglutamate (B555490) (Gla) on several blood clotting factors, namely factors II (prothrombin), VII, IX, and X, as well as the anticoagulant proteins C and S. The Gla residues are critical for the calcium-binding ability of these factors, which is necessary for their activation and participation in the coagulation cascade.

Research into the structure-activity relationship of coumarin derivatives for anticoagulant activity has revealed a complex interplay of various factors. nih.govnih.gov While the 4-hydroxycoumarin (B602359) moiety is a common feature in many potent anticoagulants like warfarin (B611796), studies have also examined coumarins lacking a 4-hydroxyl group, including 3- and 4-phenylcoumarins. nih.govnih.gov The molecular geometry and the nature and position of substituents on the coumarin ring system significantly influence the anticoagulant potency. nih.govnih.gov For some hydroxylated phenylcoumarins, the ability to ionize has been suggested to play a role in their vitamin K-like properties. nih.govnih.gov

Although specific studies detailing the interaction of this compound with the VKOR complex were not prominent in the reviewed literature, the established mechanism of 4-phenylcoumarin analogues provides a strong framework for understanding its potential anticoagulant effects through the vitamin K antagonism pathway.

Neurobiological Research

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the catabolism of monoamine neurotransmitters, such as serotonin (B10506), norepinephrine, and dopamine. nih.gov Inhibition of these enzymes can increase the synaptic availability of these neurotransmitters, a mechanism that is therapeutically beneficial in the treatment of depression, Parkinson's disease, and other neurological disorders. nih.govnih.gov Coumarins have emerged as a promising scaffold for the development of MAO inhibitors, often exhibiting reversible and selective inhibition. nih.gov

Structure-activity relationship (SAR) studies have provided valuable insights into the features of the coumarin scaffold that govern MAO inhibitory activity and selectivity. It has been observed that the substitution pattern on the coumarin ring is a critical determinant. Specifically, for phenyl-substituted coumarins, the position of the phenyl group influences the selectivity towards the MAO isoforms. Research indicates that a 4-phenyl substitution on the coumarin ring is more favorable for MAO-A inhibition, while a 3-phenyl substitution tends to enhance MAO-B inhibition. scienceopen.com

The nature of the substituents on both the coumarin and the phenyl rings also plays a significant role. The presence of electron-donating or electron-withdrawing groups can modulate the binding affinity and inhibitory potency. For instance, in a series of 3-phenylcoumarins, specific substitutions were found to result in potent MAO-B inhibition in the nanomolar range. frontiersin.org Molecular docking studies suggest that the coumarin ring can form π–π stacking interactions with tyrosine residues in the active site of MAO-B, and the carbonyl oxygen at the 2-position can form hydrogen bonds, contributing to the inhibitory activity. nih.gov

While direct IC₅₀ values for this compound were not found in the reviewed literature, the established SAR for 4-phenylcoumarins suggests its potential as a selective MAO-A inhibitor. The ethoxy group at the 7-position, being an electron-donating group, would likely influence the electronic distribution of the coumarin system and its interaction with the enzyme's active site.

Table 2: Structure-Activity Relationship of Phenylcoumarins as MAO Inhibitors

| Substitution Position | Preferred MAO Isoform Inhibition | Key Findings |

|---|---|---|

| 3-Phenyl | MAO-B | Significantly enhances MAO-B inhibition. scienceopen.comfrontiersin.org |

| 4-Phenyl | MAO-A | More effective for MAO-A inhibition. scienceopen.com |

Cholinesterase and Beta-secretase (BACE) Inhibition

The inhibition of cholinesterases, particularly acetylcholinesterase (AChE), is a primary therapeutic strategy for Alzheimer's disease. nih.govmdpi.com AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, and its inhibition leads to increased acetylcholine levels, which can improve cognitive function. nih.gov Butyrylcholinesterase (BChE) is another cholinesterase that can compensate for AChE activity in the later stages of Alzheimer's disease. nih.gov

The coumarin nucleus is considered a privileged scaffold for the development of cholinesterase inhibitors due to its ability to interact with the active site of these enzymes. nih.gov SAR studies have shown that substitutions at various positions of the coumarin ring can significantly impact inhibitory potency and selectivity. For example, a series of 3-(4-(dimethylamino)phenyl)-7-aminoethoxy-coumarin derivatives were found to be potent AChE inhibitors, with the lead compound exhibiting an IC₅₀ of 20 nM. nih.gov This highlights the importance of the substitution at both the 3- and 7-positions of the coumarin ring for effective AChE inhibition.

Beta-secretase (BACE-1) is another key enzyme in the pathogenesis of Alzheimer's disease, as it is involved in the production of amyloid-beta (Aβ) peptides, the main component of amyloid plaques. nih.gov The inhibition of BACE-1 is a major therapeutic target to reduce Aβ production. nih.gov The coumarin scaffold has also been explored for its potential to inhibit BACE-1. nih.gov Studies have reported on phenyl-piperazine scaffolds coupled to various heterocyclic moieties, including coumarins, which have shown inhibitory activity against BACE-1. nih.gov

Interaction with Central Nervous System (CNS) Enzymes and Receptors

Beyond MAO and cholinesterases, coumarin derivatives have been investigated for their interactions with other CNS enzymes and receptors, suggesting a broad neuropharmacological profile. The coumarin scaffold can be functionalized to target a variety of receptors, including serotonin receptors.

For instance, a study on 5- and 7-hydroxycoumarin derivatives bearing a piperazine (B1678402) moiety demonstrated their ability to bind to 5-HT1A and 5-HT2A serotonin receptors. mdpi.com The affinity for these receptors was dependent on the substitution pattern on the coumarin ring and the length of the linker connecting the coumarin to the piperazine moiety. mdpi.comsemanticscholar.org Some of these derivatives acted as antagonists at the 5-HT1A receptor. mdpi.com This suggests that the 7-ethoxy group in this compound could serve as a key point for modification to develop ligands with affinity for serotonin receptors.

Furthermore, coumarin-chalcone hybrids have been synthesized and evaluated for their potential as CNS agents, showing skeletal muscle and antianxiety potential in preclinical models. researchgate.netnih.gov Molecular docking studies of these hybrids have indicated that they can dock into the binding pocket of the GABA-A receptor, a major inhibitory neurotransmitter receptor in the CNS. researchgate.net

While specific binding data for this compound at various CNS receptors is not yet widely published, the existing research on its analogues demonstrates the versatility of the 4-phenyl-2H-chromen-2-one scaffold in interacting with multiple CNS targets. The electronic and steric properties conferred by the 4-phenyl and 7-ethoxy substituents would be critical in determining its specific receptor and enzyme interaction profile.

Antidiabetic Research

The investigation into the antidiabetic potential of this compound and related compounds has centered on their ability to inhibit enzymes that play a crucial role in glucose metabolism. By targeting these enzymes, these compounds may offer a pathway to managing blood sugar levels.

Dipeptidyl Peptidase-4 (DPP-IV) Inhibition

Dipeptidyl peptidase-4 (DPP-IV) is a serine protease that deactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1). The inhibition of DPP-IV prolongs the action of these hormones, leading to increased insulin (B600854) secretion and reduced glucagon (B607659) levels in a glucose-dependent manner. Consequently, DPP-IV inhibitors have emerged as a significant class of therapeutic agents for the management of type 2 diabetes. researchgate.netnih.govnih.gov

While direct experimental data on the DPP-IV inhibitory activity of this compound is limited in publicly available literature, the coumarin scaffold is a subject of interest in the design of novel DPP-IV inhibitors. arabjchem.orgdoi.org Molecular docking studies on various coumarin derivatives have been performed to predict their binding affinity to the active site of the DPP-IV enzyme. arabjchem.orgnih.gov These computational models help in understanding the structural features that are essential for effective inhibition. For instance, studies on related coumarin derivatives have shown that substitutions on the coumarin ring can significantly influence their binding efficacy within the active pockets of the DPP-IV enzyme. arabjchem.orgresearchgate.net

Research on a series of coumarin derivatives has indicated that the introduction of specific functional groups can enhance their DPP-IV inhibitory potential. Although the synthesized compounds in some studies have shown less activity than established drugs like Vildagliptin and Sitagliptin, certain derivatives have demonstrated promising inhibition at micromolar concentrations. doi.org For example, a study on coumarin-based DPP-IV inhibitors revealed that the nature and position of substituents on the coumarin ring are critical for their pharmacological activity. arabjchem.org

| Compound/Analogue | Target Enzyme | Activity/Finding | Reference |

| Coumarin Derivatives | DPP-IV | Designed as potential inhibitors; molecular docking studies performed. | arabjchem.orgdoi.org |

| Vildagliptin (standard) | DPP-IV | Established DPP-IV inhibitor used for comparison. | doi.org |

| Sitagliptin (standard) | DPP-IV | Established DPP-IV inhibitor used for comparison. | doi.org |

Alpha-Glucosidase and Protein-Tyrosine Phosphatase 1B (PTP1B) Inhibition

Alpha-Glucosidase Inhibition

Alpha-glucosidase is an enzyme located in the brush border of the small intestine that is responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. arabjchem.orgnih.gov The inhibition of this enzyme delays carbohydrate digestion and absorption, thereby reducing the postprandial increase in blood glucose levels. nih.gov This mechanism makes alpha-glucosidase inhibitors a valuable therapeutic option for managing type 2 diabetes.

Protein-Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein-tyrosine phosphatase 1B (PTP1B) is a key negative regulator of the insulin signaling pathway. Overexpression or increased activity of PTP1B is associated with insulin resistance. Therefore, inhibiting PTP1B is considered a promising strategy for the treatment of type 2 diabetes and obesity. nih.gov

Research into coumarin derivatives has shown their potential as PTP1B inhibitors. While direct inhibition data for this compound is scarce, molecular docking studies have been employed to predict the binding of related coumarin structures to the PTP1B active site. nih.gov For instance, studies on hesperetin (B1673127) derivatives have explored their PTP1B inhibitory potential and their binding modes through computational analysis. nih.gov These studies help to identify the key structural features of coumarins that contribute to their interaction with the enzyme. The search for potent and selective PTP1B inhibitors has led to the investigation of various small molecules, including those with a coumarin scaffold. nih.gov

| Compound/Analogue | Target Enzyme | IC50 Value (µM) | Inhibition Type | Reference |

| 2-(2-Phenylethyl)chromone (B1200894) Analogue (Compound 4) | Alpha-Glucosidase | 11.72 ± 0.08 | Not specified | arabjchem.org |

| Acarbose (standard) | Alpha-Glucosidase | 832.22 ± 2.00 | Not specified | arabjchem.org |

| Benzimidazole-thioquinoline Derivative (6j) | Alpha-Glucosidase | 28.0 | Competitive | nih.gov |

| Hesperetin 5-O-glucoside | PTP1B | 37.14 ± 0.07 | Not specified | nih.gov |

General Molecular Target Interaction Studies

Beyond its potential antidiabetic applications, the interaction of this compound and its analogues with various other molecular targets has been a subject of scientific inquiry. These studies provide a broader understanding of the compound's pharmacological profile.

Enzyme and Receptor Binding Profiling

The 4-phenylcoumarin scaffold is a versatile structure that has been investigated for its ability to bind to a range of enzymes and receptors. Molecular docking studies have been a key tool in predicting these interactions. For example, a computational study on 4-(Phenylselanyl)-2H-chromen-2-one, a related compound, demonstrated its potential high affinity for several pain- and inflammation-associated proteins, including p38 MAP kinase, phosphoinositide 3-kinase, and nuclear factor-kappa β. nih.gov

Furthermore, structure-activity relationship studies on 3-phenylcoumarin (B1362560) derivatives have identified them as potent inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. frontiersin.orgresearchgate.net These findings highlight the promiscuity of the phenylcoumarin core structure and its potential to be adapted to target a variety of biological molecules. The specific binding profile of this compound itself remains an area for further detailed investigation.

| Analogue | Target | Finding | Reference |

| 4-(Phenylselanyl)-2H-chromen-2-one | p38 MAP kinase, PI3K, NF-κβ | High binding affinity in molecular docking studies. | nih.gov |

| 3-Phenylcoumarin Derivatives | Monoamine Oxidase B (MAO-B) | Identified as potent inhibitors. | frontiersin.orgresearchgate.net |

Influence on Signal Transduction and Gene Expression

The binding of a compound to a receptor or enzyme often initiates a cascade of intracellular events known as signal transduction, which can ultimately lead to changes in gene expression. While specific studies detailing the influence of this compound on signal transduction pathways and gene expression are not extensively documented, the known targets of its analogues provide clues to its potential effects.

For instance, the inhibition of PTP1B by coumarin analogues would directly impact the insulin signaling pathway, which involves a series of protein phosphorylations and dephosphorylations that regulate glucose uptake and metabolism. nih.gov Similarly, interaction with targets like NF-κβ, a key transcription factor involved in inflammation, suggests a potential role in modulating inflammatory gene expression. nih.gov The effects of coumarin derivatives on various signaling pathways are an active area of research, with studies exploring their impact on pathways related to cancer and inflammation.

Advanced Analytical Characterization Techniques for 7 Ethoxy 4 Phenyl 2h Chromen 2 One

Spectroscopic Methods

Spectroscopic techniques are indispensable for determining the molecular structure of 7-ethoxy-4-phenyl-2H-chromen-2-one by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides a precise map of the hydrogen atoms in the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the ethoxy group protons appear as a characteristic triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (OCH₂) group. A key feature is the singlet corresponding to the proton at the C3 position of the coumarin (B35378) ring. The protons on the coumarin and phenyl rings resonate in the aromatic region of the spectrum, with their specific chemical shifts and coupling patterns confirming the substitution pattern.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon atoms in the molecule. The spectrum for this compound shows distinct signals for the two carbons of the ethoxy group, the carbons of the phenyl ring, and the nine carbons of the coumarin core, including the characteristic carbonyl carbon (C=O) of the lactone ring at a downfield chemical shift.

Detailed spectral data from a 500 MHz NMR instrument are presented below. rsc.org

Interactive Table 1: ¹H and ¹³C NMR Spectral Data for this compound in CDCl₃

| Assignment | ¹H NMR (δ, ppm) | Multiplicity, Coupling Constant (J, Hz) | ¹³C NMR (δ, ppm) |

| Coumarin Ring | |||

| H3 | 6.23 | s | 112.3 |

| H5 | 7.39 | d, J = 8.9 | 127.9 |

| H6 | 6.79 | dd, J = 2.5, 8.9 | 111.7 |

| H8 | 6.88 | d, J = 2.5 | 101.5 |

| C2 (C=O) | - | - | 161.3 |

| C4 | - | - | 156.0 |

| C4a | - | - | 112.7 |

| C7 | - | - | 162.2 |

| C8a | - | - | 155.9 |

| Phenyl Ring | |||

| H (m) | 7.44-7.46 | m | 128.4 |

| H (m, p) | 7.52-7.53 | m | 128.8 / 129.5 |

| C (ipso) | - | - | 135.6 |

| Ethoxy Group | |||

| OCH₂ | 4.11 | q, J = 4.5 | 64.2 |

| CH₃ | 1.47 | t, J = 4.5 | 14.6 |

s = singlet, d = doublet, t = triplet, q = quartet, dd = doublet of doublets, m = multiplet

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound, typically recorded using a potassium bromide (KBr) disk, is dominated by a strong absorption band characteristic of the lactone carbonyl (C=O) group. This peak is a hallmark of the coumarin scaffold. Other significant absorptions correspond to the C-O-C stretching of the ether and lactone groups, and the C=C stretching vibrations within the aromatic rings. rsc.org

Interactive Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Lactone Carbonyl | C=O stretch | ~1730 |

| Aromatic Rings | C=C stretch | 1620 - 1450 |

| Ether & Lactone | C-O-C stretch | 1250 - 1050 |

| Alkyl C-H | C-H stretch | 3000 - 2850 |

| Aromatic C-H | C-H stretch | 3100 - 3000 |

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M•+) is observed with a high relative abundance, confirming the molecular weight of 266.29 g/mol . rsc.org The fragmentation pattern provides structural information. Common fragmentation pathways for coumarins involve the loss of carbon monoxide (CO) from the lactone ring. For this specific compound, cleavage of the ethoxy group is also a prominent fragmentation route, leading to characteristic daughter ions. For instance, the loss of an ethylene (B1197577) molecule (C₂H₄) from the ethoxy group results in a fragment corresponding to 7-hydroxy-4-phenylcoumarin (B181766).

Interactive Table 3: Mass Spectrometry Fragmentation Data for this compound

| m/z | Relative Abundance (%) | Proposed Fragment Identity |

| 266 | 98 | [M]•⁺ (Molecular Ion) |

| 238 | 40 | [M - CO]•⁺ or [M - C₂H₄]•⁺ |

| 210 | 100 | [M - CO - C₂H₄]•⁺ |

| 181 | 32 | [M - CO - C₂H₄ - CHO]⁺ |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds. For this compound, a reversed-phase HPLC method is typically employed. This involves a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase, such as a gradient mixture of water and acetonitrile (B52724) or methanol. The compound's purity is determined by integrating the area of its corresponding peak in the chromatogram and is often found to be ≥95-98% in commercial samples. cnreagent.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique used to monitor the progress of a chemical reaction and to get a preliminary indication of product purity. For this compound, TLC is typically performed on silica (B1680970) gel plates. A common mobile phase is a mixture of nonpolar and polar solvents, such as petroleum ether or hexane (B92381) with ethyl acetate (B1210297). rsc.org The compound is visualized on the TLC plate under UV light, where its conjugated system allows it to appear as a dark spot.

Future Research Directions for 7 Ethoxy 4 Phenyl 2h Chromen 2 One

Development of Novel Synthetic Pathways with Enhanced Sustainability

The synthesis of 4-arylcoumarins, including 7-ethoxy-4-phenyl-2H-chromen-2-one, has traditionally relied on established methods such as the Pechmann condensation. nih.govresearchgate.net However, the future of pharmaceutical manufacturing necessitates the development of synthetic protocols that are not only efficient but also environmentally benign. Future research in this area should prioritize the exploration of green chemistry principles to devise novel and sustainable synthetic pathways.

Key areas of focus should include:

Catalyst Innovation: The investigation of novel catalysts, such as solid acid catalysts, reusable heterogeneous catalysts, and biocatalysts, could offer significant advantages over traditional acid catalysts by minimizing waste, simplifying purification processes, and enhancing reaction yields.

Alternative Energy Sources: The use of microwave irradiation and ultrasound as alternative energy sources has shown promise in accelerating reaction times and improving yields in various organic transformations. nih.gov A systematic investigation into the application of these technologies for the synthesis of this compound could lead to more energy-efficient processes.

Solvent-Free and Aqueous-Based Reactions: The development of solvent-free reaction conditions or the use of environmentally friendly solvents like water would significantly reduce the environmental footprint of the synthesis.

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product, a key principle of atom economy, should be a primary consideration in the design of new synthetic routes.

| Synthetic Approach | Potential Advantages |

| Novel Catalysis | Reduced waste, easier purification, increased yield |

| Alternative Energy | Faster reactions, improved energy efficiency |

| Green Solvents | Reduced environmental impact, safer processes |

| Atom Economy | Maximized resource utilization, minimized waste |

Advanced Mechanistic Studies on Biological Activities

While the broader class of 4-phenylcoumarins has demonstrated a wide range of biological activities, including anti-HIV and transcriptional inhibitory effects, the specific mechanisms of action for this compound remain largely unexplored. nih.gov Future research must pivot towards elucidating the precise molecular targets and signaling pathways modulated by this compound.

Prospective avenues for investigation include:

Target Identification and Validation: Employing advanced techniques such as chemical proteomics, affinity chromatography, and computational target prediction to identify the specific cellular proteins that interact with this compound.

Pathway Analysis: Once molecular targets are identified, comprehensive studies should be undertaken to understand how the compound influences the downstream signaling cascades. This could involve techniques like Western blotting, qPCR, and reporter gene assays.

Enzyme Inhibition Kinetics: For any identified enzymatic targets, detailed kinetic studies should be performed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constants (Ki).

Cellular and In Vivo Models: The use of sophisticated cell-based assays and relevant animal models will be crucial to validate the mechanistic findings and to understand the compound's effects in a more complex biological context.

Exploration of Structure-Activity Relationships through Targeted Modifications

A systematic exploration of the structure-activity relationships (SAR) of this compound is paramount for optimizing its biological activity and drug-like properties. This involves the rational design and synthesis of a library of analogs with targeted modifications to the core structure.

Key structural modifications for investigation could include:

Substitution on the Phenyl Ring: Introducing a variety of substituents (e.g., electron-donating, electron-withdrawing, halogen) at different positions of the 4-phenyl ring to probe the impact on biological activity.

Modification of the Ethoxy Group: Altering the length and nature of the alkoxy chain at the 7-position to understand the role of this group in target binding and pharmacokinetic properties.

Introduction of Functional Groups on the Coumarin (B35378) Nucleus: Exploring the effects of adding various functional groups at other available positions on the coumarin scaffold.

| Modification Site | Rationale |

| 4-Phenyl Ring | Investigate electronic and steric effects on activity |

| 7-Ethoxy Group | Modulate lipophilicity and target interaction |

| Coumarin Nucleus | Explore new binding interactions and properties |

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental validation offers a powerful paradigm for the rational design of novel analogs of this compound with enhanced therapeutic potential. The integration of these approaches can significantly accelerate the drug discovery process.

Future research should leverage:

Molecular Docking and Dynamics Simulations: Utilizing computational docking to predict the binding modes of this compound and its analogs within the active sites of identified biological targets. Molecular dynamics simulations can then be used to assess the stability of these interactions over time.

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models to correlate the structural features of a series of analogs with their biological activities. These models can then be used to predict the activity of novel, unsynthesized compounds.

Pharmacophore Modeling: Identifying the key structural features (pharmacophore) of this compound that are essential for its biological activity. This information can guide the design of new molecules with improved potency and selectivity.

ADMET Prediction: Employing in silico tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogs, allowing for the early identification of candidates with favorable pharmacokinetic profiles.

By systematically pursuing these future research directions, the scientific community can build a comprehensive understanding of the chemical, biological, and therapeutic properties of this compound, paving the way for the development of novel therapeutic agents with improved efficacy and safety.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-ethoxy-4-phenyl-2H-chromen-2-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The chromen-2-one core is typically synthesized via Pechmann condensation , involving phenols and β-ketoesters under acidic conditions. For 7-ethoxy-4-phenyl derivatives, substituent positioning requires careful selection of precursors (e.g., ethoxy-substituted phenols) and catalysts (e.g., FeCl₃ in THF) . Optimization involves temperature control (60–80°C), solvent polarity adjustments, and catalyst loading (10–15 mol%). Post-synthesis purification via column chromatography (hexane/ethyl acetate gradients) or recrystallization improves purity. Yields range from 40–70%, with impurities often arising from incomplete cyclization or side reactions .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar coumarin derivatives?

- Methodological Answer :

- ¹H NMR : Ethoxy groups exhibit characteristic triplets (δ 1.3–1.5 ppm for CH₃) and quartets (δ 3.8–4.2 ppm for OCH₂). The 4-phenyl group shows aromatic protons as a multiplet (δ 7.3–7.6 ppm) .

- IR : Strong carbonyl absorption at ~1700 cm⁻¹ (C=O stretch) and C-O-C ether stretches at ~1250 cm⁻¹ .

- MS : Molecular ion peaks at m/z 280–290 (C₁₇H₁₄O₃⁺) with fragmentation patterns showing loss of ethoxy (–46 amu) or phenyl (–77 amu) groups .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) of this compound derivatives?

- Methodological Answer : Discrepancies often arise from variations in assay models, substituent effects, or cellular uptake efficiency. To address this:

- Dose-Response Profiling : Test compounds across multiple concentrations (e.g., 1–100 µM) in standardized cell lines (e.g., MCF-7 for cancer, E. coli for antimicrobial assays) .

- Structure-Activity Relationship (SAR) : Compare derivatives with modified substituents (e.g., halogenation at position 6 or methyl groups at position 3) to isolate bioactive motifs .

- Mechanistic Studies : Use fluorescence quenching or SPR to assess binding to targets like topoisomerase II or bacterial gyrase .

Q. How can computational methods (e.g., molecular docking, DFT) predict the reactivity and binding modes of this compound with biological targets?

- Methodological Answer :

- Docking (AutoDock Vina) : Parameterize the ligand with Gasteiger charges and dock into target proteins (e.g., COX-2 or EGFR) using Lamarckian genetic algorithms. Validate with experimental IC₅₀ values .

- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) to predict electrophilic sites (e.g., C3 for nucleophilic attack) or frontier molecular orbitals (HOMO/LUMO gaps ~5 eV) .

- MD Simulations : Run 100 ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes .

Q. What crystallographic challenges arise in determining the 3D structure of this compound, and how are they addressed?

- Methodological Answer :

- Crystal Growth : Slow evaporation from DCM/hexane mixtures yields suitable single crystals. Ethoxy groups may induce disorder; mitigate by cooling to 100 K during data collection .

- Refinement (SHELXL) : Treat positional disorder of the ethoxy group with PART instructions. Use restraints (SIMU/DELU) for anisotropic displacement parameters .

- Data Quality : Aim for R₁ < 0.05 and wR₂ < 0.15. Resolve twinning with CELL_NOW or TWINABS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.